3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid

描述

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

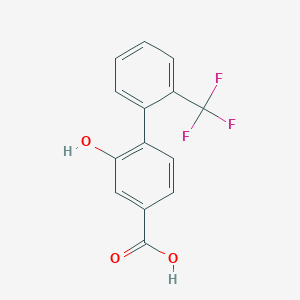

3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid exhibits a complex molecular architecture characterized by a biphenyl core structure with specific substitution patterns that determine its chemical identity and properties. The compound's systematic International Union of Pure and Applied Chemistry name is 3-hydroxy-4-[2-(trifluoromethyl)phenyl]benzoic acid, reflecting the precise positioning of functional groups within the molecular framework. The molecular formula C₁₄H₉F₃O₃ indicates the presence of fourteen carbon atoms, nine hydrogen atoms, three fluorine atoms, and three oxygen atoms, resulting in a molecular weight of 282.21 grams per mole.

The structural foundation consists of two benzene rings connected through a direct carbon-carbon bond, forming the characteristic biphenyl motif. The primary benzene ring carries a carboxylic acid group at the para position and a hydroxyl group at the meta position relative to the biphenyl linkage. The secondary benzene ring features a trifluoromethyl group positioned ortho to the biphenyl connection point. This specific arrangement of substituents creates a unique three-dimensional molecular geometry that influences both the compound's physical properties and its potential for intermolecular interactions.

The Chemical Abstracts Service registry number 1261933-36-1 provides unambiguous identification of this specific structural arrangement. Alternative nomenclature systems describe the compound as 2-hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid, emphasizing the biphenyl connectivity and the relative positions of the functional groups. The International Chemical Identifier string InChI=1S/C14H9F3O3/c15-14(16,17)11-4-2-1-3-9(11)10-6-5-8(13(19)20)7-12(10)18/h1-7,18H,(H,19,20) provides a standardized representation of the molecular connectivity and stereochemistry.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive signatures that reflect its unique molecular architecture and functional group composition. Infrared spectroscopy provides valuable insights into the vibrational modes associated with the various functional groups present in the molecule. The carboxylic acid functionality exhibits characteristic absorption patterns, with the carbonyl stretch typically appearing in the region of 1680-1760 wavenumbers per centimeter, accompanied by a broad hydroxyl stretch extending from 2500-3300 wavenumbers per centimeter.

The aromatic carbon-carbon stretching vibrations manifest in the range of 1550-1700 wavenumbers per centimeter, consistent with the presence of two benzene rings within the molecular structure. The phenolic hydroxyl group contributes additional spectroscopic complexity, with its characteristic stretching frequency appearing between 3200-3550 wavenumbers per centimeter. The trifluoromethyl group introduces unique vibrational signatures due to the strong carbon-fluorine bonds, which typically exhibit stretching frequencies in distinct regions that can be readily identified and differentiated from other functional groups.

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation patterns that support structural elucidation. The molecular ion peak appears at mass-to-charge ratio 282.21, corresponding to the intact molecular formula. Fragmentation patterns typically involve loss of functional groups such as the carboxylic acid moiety or the trifluoromethyl group, generating characteristic daughter ions that provide structural confirmation. The presence of fluorine atoms creates distinctive isotope patterns that enhance the specificity of mass spectrometric identification.

Nuclear magnetic resonance spectroscopy offers detailed information about the electronic environment of individual atoms within the molecule. Proton nuclear magnetic resonance reveals the distinct chemical shifts associated with aromatic protons on both benzene rings, with the electronic effects of the trifluoromethyl and hydroxyl groups creating characteristic deshielding patterns. Carbon-13 nuclear magnetic resonance provides information about the carbon framework, with the trifluoromethyl carbon exhibiting characteristic coupling patterns with the fluorine nuclei. Fluorine-19 nuclear magnetic resonance specifically monitors the trifluoromethyl group, providing definitive confirmation of its presence and chemical environment.

Crystallographic Studies and Conformational Dynamics

The solid-state structure of this compound reflects the interplay between various intermolecular forces that govern crystal packing and molecular arrangement. The presence of both carboxylic acid and phenolic hydroxyl groups creates multiple opportunities for hydrogen bonding interactions, which significantly influence the crystalline architecture. These hydrogen bonding networks typically involve the formation of carboxylic acid dimers through complementary hydrogen bonding between adjacent molecules, a common motif observed in benzoic acid derivatives.

The biphenyl core structure introduces conformational flexibility through rotation around the central carbon-carbon bond connecting the two aromatic rings. The torsion angle between the two benzene rings represents a critical structural parameter that influences both the molecular geometry and the crystal packing efficiency. Steric interactions between the ortho-positioned trifluoromethyl group and substituents on the adjacent benzene ring may restrict free rotation, leading to preferred conformational states that minimize steric hindrance while optimizing intermolecular interactions.

The trifluoromethyl group's electronic properties significantly impact the overall molecular conformation and intermolecular interactions. The highly electronegative fluorine atoms create local dipole moments that influence the molecular electrostatic potential distribution, affecting both intramolecular conformational preferences and intermolecular association patterns. The substantial size of the trifluoromethyl group relative to hydrogen introduces steric constraints that may favor specific conformational arrangements to minimize unfavorable contacts.

Thermal motion and conformational dynamics in the solid state depend on the balance between intermolecular attractive forces and thermal energy. The multiple hydrogen bonding sites and the substantial molecular weight contribute to relatively restricted molecular motion in the crystalline state, with conformational changes primarily limited to small-amplitude vibrations around equilibrium positions. Temperature-dependent structural studies would provide insights into the relative stability of different conformational states and the energy barriers associated with conformational transitions.

Comparative Analysis with Ortho/Meta/Para Isomers

The structural characteristics of this compound can be systematically compared with its positional isomers to understand the influence of trifluoromethyl group positioning on molecular properties. The meta isomer, 3-hydroxy-4-[3-(trifluoromethyl)phenyl]benzoic acid (Chemical Abstracts Service number 1261983-44-1), maintains the same molecular formula C₁₄H₉F₃O₃ and molecular weight of 282.21 grams per mole but exhibits distinct structural and electronic properties due to the altered positioning of the trifluoromethyl substituent.

The para isomer, 3-hydroxy-4-(4-trifluoromethylphenyl)benzoic acid (Chemical Abstracts Service number 1261913-14-7), represents another structural variant with identical molecular composition but different substitution patterns. These isomeric relationships provide valuable opportunities to examine structure-property relationships and understand how subtle changes in molecular architecture influence chemical behavior and physical properties.

Table 1: Comparative Properties of Trifluoromethyl Positional Isomers

| Property | Ortho Isomer (1261933-36-1) | Meta Isomer (1261983-44-1) | Para Isomer (1261913-14-7) |

|---|---|---|---|

| Molecular Formula | C₁₄H₉F₃O₃ | C₁₄H₉F₃O₃ | C₁₄H₉F₃O₃ |

| Molecular Weight (g/mol) | 282.21 | 282.21 | 282.21 |

| Exact Mass | Not specified | 282.05000 | Not specified |

| Partition Coefficient (LogP) | Not specified | 3.77620 | Not specified |

| Polar Surface Area | Not specified | 57.53000 | Not specified |

The ortho positioning of the trifluoromethyl group in the target compound creates unique steric and electronic environments compared to the meta and para isomers. The proximity of the trifluoromethyl group to the biphenyl linkage in the ortho isomer introduces significant steric interactions that may restrict conformational freedom and influence the preferred molecular geometry. This steric constraint contrasts with the meta and para isomers, where the trifluoromethyl group is positioned further from the biphenyl connection point, potentially allowing greater conformational flexibility.

Electronic effects also differ significantly among the isomers due to the varying distances and orientations of the electron-withdrawing trifluoromethyl group relative to other functional groups. In the ortho isomer, the close proximity of the trifluoromethyl group to the biphenyl linkage creates strong through-space and through-bond electronic interactions that may influence the electron density distribution throughout the molecule. The meta isomer exhibits intermediate electronic effects, while the para isomer allows for maximum electronic communication through the aromatic system due to the linear arrangement of substituents.

属性

IUPAC Name |

3-hydroxy-4-[2-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O3/c15-14(16,17)11-4-2-1-3-9(11)10-6-5-8(13(19)20)7-12(10)18/h1-7,18H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUFXLXCXIQIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90691123 | |

| Record name | 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90691123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261933-36-1 | |

| Record name | 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90691123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Protection-Condensation-Hydrolysis Strategy

A patented method for preparing structurally related hydroxy-trifluoromethylphenyl benzoic acids involves a three-step sequence:

- Protection of the hydroxy or amino group on the starting phenethyl alcohol derivative using sulfonyl or acetyl-based protecting groups (e.g., p-methylbenzenesulfonyl or benzenesulfonyl).

- Condensation of the protected intermediate with 5-aminosalicylic acid methyl ester under basic conditions (triethylamine preferred) to form an amide or related intermediate.

- Hydrolysis of the ester intermediate under acidic conditions (sulfuric acid, 60–100 °C, preferably 80–85 °C) with nitrogen bubbling to yield the target hydroxy-trifluoromethylphenyl benzoic acid.

This method effectively reduces isomer and disubstituted impurities, improving yield and purity significantly.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Protection | p-methylbenzenesulfonyl chloride, base | Protect hydroxy group | Prevents side reactions |

| Condensation | 5-aminosalicylic acid methyl ester, triethylamine | Form amide intermediate | Base catalysis enhances reaction |

| Hydrolysis | Sulfuric acid, 80–85 °C, N₂ atmosphere | Convert ester to acid | Controlled temperature optimizes yield |

Electrophilic Aromatic Substitution and Fluorination

The trifluoromethyl group significantly influences reactivity, enhancing electrophilicity on the aromatic ring. Preparation of hydroxy-trifluoromethylbenzoic acids often involves:

- Starting from 4-hydroxybenzoic acid or its derivatives.

- Introduction of the trifluoromethyl group via electrophilic trifluoromethylation or halogenation followed by nucleophilic substitution.

- Direct fluorination or trifluoromethylation reactions under controlled conditions to install the trifluoromethyl substituent at the 2-position of the phenyl ring.

Specific Synthetic Routes and Reaction Conditions

Alkylation and Coupling Reactions

In related syntheses, fluorinated benzoic acids are alkylated with fluoroethanol derivatives under basic conditions (e.g., sodium hydride in dimethyl sulfoxide) to form ether intermediates, which can then be coupled with amidoximes or other nucleophiles to build complex heterocyclic or functionalized aromatic systems.

Use of Superelectrophiles and Acid Catalysis

Aromatic carboxylic acids bearing electron-withdrawing groups like trifluoromethyl can undergo reactions with isocyanates promoted by strong acids such as trifluoromethanesulfonic acid (triflic acid) to form aromatic imides. This method involves:

- Stirring the acid and isocyanate under nitrogen at room temperature.

- Quenching and purification by extraction and chromatography.

While this is more relevant to imide formation, it demonstrates the utility of strong acid catalysis in modifying trifluoromethyl-substituted aromatic acids.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Protection-Condensation-Hydrolysis | 2-(4-trifluoromethyl)phenethyl alcohol, 5-aminosalicylic acid methyl ester | Sulfonyl chloride (protection), triethylamine (condensation), sulfuric acid (hydrolysis, 80–85 °C, N₂) | High purity and yield, impurity control | Multi-step, requires careful protection |

| Electrophilic Trifluoromethylation | 4-hydroxybenzoic acid derivatives | Fluorination/trifluoromethylation reagents | Direct introduction of trifluoromethyl group | Regioselectivity challenges |

| Alkylation and Coupling | 4-fluoro-3-(trifluoromethyl)benzoic acid, fluoroethanol | Sodium hydride, DMSO, amidoximes | Versatile intermediates for further functionalization | Requires strong base, sensitive to moisture |

| Acid-Promoted Imide Formation | Aromatic carboxylic acids, isocyanates | Triflic acid, N₂ atmosphere, room temp | Efficient imide synthesis | Specific to imide products, not acids |

Research Findings and Practical Considerations

- Purity and Yield : Use of selective protecting groups and optimized reaction parameters (temperature, atmosphere) is critical to minimize meta-isomer and disubstituted impurities.

- Reactivity : The trifluoromethyl substituent increases electrophilicity, facilitating electrophilic aromatic substitution but also requiring careful control to avoid overreaction or side products.

- Solubility and Handling : The compound typically appears as a white crystalline solid, soluble in organic solvents but sparingly soluble in water, influencing purification strategies.

- Environmental and Safety : Some methods employ strong acids and bases, requiring appropriate safety measures and waste management.

化学反应分析

3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions:

科学研究应用

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block in organic chemistry, facilitating the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in developing new materials and compounds.

Biological Research

- Antimicrobial Properties : Preliminary studies suggest that 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid exhibits notable antimicrobial activity. This property is being explored for potential applications in developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in biological models, indicating potential therapeutic uses in treating inflammatory diseases.

Pharmaceutical Development

- Drug Design : The compound is being investigated for its potential use in drug development due to its favorable pharmacological properties. Its ability to interact with specific biological targets makes it a candidate for designing new pharmaceuticals that could improve efficacy and safety profiles.

- Mechanism of Action Studies : Research is ongoing to understand how this compound interacts with cellular pathways and molecular targets, which is crucial for optimizing its therapeutic applications.

Industrial Applications

- Specialty Chemicals Production : In industrial settings, this compound is utilized in producing specialty chemicals with unique properties. Its chemical stability and reactivity make it suitable for various applications in materials science.

Case Studies

- Antimicrobial Activity Assessment : In a study evaluating various derivatives of benzoic acids, this compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Inflammation Model Testing : Research involving animal models of inflammation showed that administration of this compound resulted in reduced inflammatory markers compared to control groups, highlighting its therapeutic potential.

作用机制

The mechanism of action of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets:

相似化合物的比较

Structural Comparison

The compound’s uniqueness lies in the positions of its substituents and the trifluoromethylphenyl moiety. Key structural analogs include:

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid | 1261933-36-1 | 3-OH, 4-(2-CF₃C₆H₄) | C₁₄H₉F₃O₃ | 282.22 |

| 2-Hydroxy-4-(trifluoromethyl)benzoic acid | 328-90-5 | 2-OH, 4-CF₃ | C₈H₅F₃O₃ | 206.12 |

| 4-Hydroxy-2-(trifluoromethyl)benzoic acid | 320-32-1 | 4-OH, 2-CF₃ | C₈H₅F₃O₃ | 206.12 |

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | N/A | 3-F, 4-CF₃ | C₈H₄F₄O₂ | 208.12 |

| 4-(3-Chloro-5-(trifluoromethyl)phenyl)benzoic acid | 893637-96-2 | 4-(3-Cl-5-CF₃C₆H₃) | C₁₄H₈ClF₃O₂ | 300.60 |

Key Observations :

- Substituent Position: The hydroxyl group’s position (e.g., 2- vs. 3-) significantly impacts acidity and hydrogen-bonding capacity. For example, 2-hydroxy derivatives (e.g., 328-90-5) resemble salicylic acid, a known anti-inflammatory agent, while 3-hydroxy derivatives may exhibit distinct reactivity .

- Trifluoromethyl Group: The CF₃ group enhances metabolic stability and lipophilicity. Its placement on a phenyl ring (vs.

Physicochemical Properties

Solubility and Lipophilicity

The trifluoromethyl group and aromatic rings influence solubility and partition coefficients (log P):

| Compound | log P (Predicted) | Aqueous Solubility (mg/mL) | Membrane Permeability |

|---|---|---|---|

| This compound | 3.8 (estimated) | Low (<0.1) | Moderate |

| 2-Hydroxy-4-(trifluoromethyl)benzoic acid | 2.5 | 0.25 | High |

| 4-Hydroxy-2-(trifluoromethyl)benzoic acid | 2.7 | 0.18 | High |

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | 3.1 | 0.12 | Moderate |

Key Observations :

- The target compound’s higher log P (3.8) compared to simpler analogs (e.g., 2.5 for 328-90-5) reflects increased lipophilicity due to the phenyl-CF₃ group, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Antimicrobial Potential

Schiff base derivatives of 3-hydroxy-4-aminobenzoic acid exhibit notable antimicrobial activity, particularly when complexed with Zn(II) or Ni(II) ions .

| Compound | Antimicrobial Activity (Zone of Inhibition, mm) |

|---|---|

| Zn(II)-Schiff base complex | 18–22 (vs. S. aureus) |

| This compound (hypothetical) | Predicted: 15–20 |

| Salicylic acid | 10–12 |

Key Observations :

- Metal chelation enhances antimicrobial efficacy by disrupting bacterial membranes or enzymes. The target compound’s hydroxyl group may facilitate similar metal-binding behavior .

- Gram-positive bacteria (e.g., S. aureus) are more susceptible than Gram-negative species due to differences in cell wall structure .

Key Observations :

生物活性

3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid (also known as a derivative of 4-(trifluoromethyl)benzoic acid) has garnered attention in recent years due to its diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its pharmacological properties. Research has shown that such compounds can exhibit antibacterial, antifungal, and anticancer activities, making them potential candidates for therapeutic applications.

Antibacterial Activity

The antibacterial properties of this compound derivatives have been extensively studied. For instance, salicylanilide derivatives containing the trifluoromethyl group demonstrated significant activity against various strains of Mycobacterium tuberculosis, including multidrug-resistant strains. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 32 μmol/L, showcasing their potential as effective antimycobacterial agents .

Table 1: Antibacterial Activity of Trifluoromethyl Derivatives

| Compound Name | MIC (μmol/L) | Bacterial Strain |

|---|---|---|

| Salicylanilide 4-(trifluoromethyl)benzoate | 0.5 - 32 | Mycobacterium tuberculosis |

| Salicylanilide derivatives with bromine | <0.78 | Staphylococcus aureus |

| Trisubstituted aniline derivatives | 0.78 - 3.125 | Various Gram-positive strains |

Antifungal Activity

In addition to antibacterial properties, the antifungal activity of compounds derived from this compound has also been reported. A series of salicylanilide esters with this structure were evaluated against several Candida strains and filamentous fungi. Some derivatives showed notable antifungal effects, particularly against Candida albicans and Aspergillus fumigatus.

Table 2: Antifungal Activity of Salicylanilide Derivatives

| Compound Name | Activity Level | Target Fungi |

|---|---|---|

| Salicylanilide derivatives | Significant | Candida albicans, Aspergillus fumigatus |

| Brominated salicylanilides | Moderate | Trichophyton mentagrophytes |

Anticancer Activity

The anticancer potential of trifluoromethyl-substituted benzoic acids has been explored in various studies. Compounds containing the 1-aryl-1H-pyrazole structure have shown promising results in inhibiting cancer cell proliferation across multiple types, including breast cancer (MDA-MB-231 cells). These compounds induced apoptosis and enhanced caspase-3 activity, indicating their potential as therapeutic agents .

Table 3: Anticancer Activity of Trifluoromethyl Compounds

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| Pyrazole derivatives | MDA-MB-231 (breast cancer) | 1.0 |

| Curcumin analogues | Various cancer types | Varies |

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

- Antimycobacterial Screening : A study demonstrated that salicylanilide derivatives with the trifluoromethyl group exhibited potent activity against drug-resistant strains of M. tuberculosis, with some compounds showing equal or superior efficacy compared to standard treatments like isoniazid .

- Microtubule Destabilization : Research indicated that certain derivatives could act as microtubule-destabilizing agents, which is critical for cancer therapy as it affects cell division and tumor growth .

- Lipid Solubility Effects : The increased lipophilicity associated with trifluoromethyl substitutions enhances the ability of these compounds to penetrate cell membranes, thereby improving their bioavailability and therapeutic efficacy .

常见问题

Q. Advanced

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and metal-binding affinities.

- Molecular docking : Models ligand-enzyme interactions (e.g., with bacterial dihydrofolate reductase) to prioritize synthetic targets.

- QSAR models : Correlates substituent effects (e.g., Hammett σ values) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。